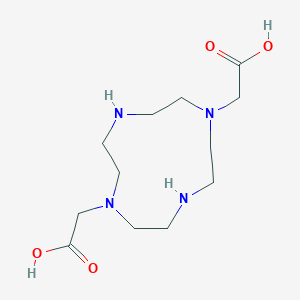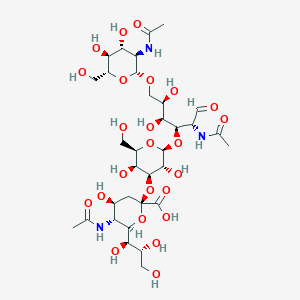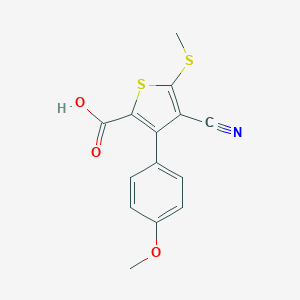
1,4-Bis(2-fluoroethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-fluoroethoxy)benzene, also known as BisFE, is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of fluoroethers and is widely used in the synthesis of various organic compounds. BisFE has been found to exhibit significant biological activity, making it an attractive target for researchers in the pharmaceutical industry.
作用机制
The mechanism of action of 1,4-Bis(2-fluoroethoxy)benzene is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1,4-Bis(2-fluoroethoxy)benzene has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of the disease.
生化和生理效应
1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit anti-inflammatory and antioxidant properties. These properties make 1,4-Bis(2-fluoroethoxy)benzene a promising candidate for the treatment of a range of diseases, including inflammatory disorders and neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 1,4-Bis(2-fluoroethoxy)benzene is its ability to exhibit significant biological activity at low concentrations. This property makes it an attractive target for researchers in the pharmaceutical industry, as it can potentially reduce the side effects associated with high-dose treatments. However, one of the limitations of 1,4-Bis(2-fluoroethoxy)benzene is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
未来方向
There are several future directions for research on 1,4-Bis(2-fluoroethoxy)benzene. One potential area of focus is the development of new drugs and therapies based on the properties of 1,4-Bis(2-fluoroethoxy)benzene. Researchers may also investigate the potential use of 1,4-Bis(2-fluoroethoxy)benzene in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies may be conducted to better understand the mechanism of action of 1,4-Bis(2-fluoroethoxy)benzene and its potential interactions with other compounds.
合成方法
The synthesis of 1,4-Bis(2-fluoroethoxy)benzene can be achieved through a variety of methods, including the reaction of 1,4-dihydroxybenzene with 2-fluoroethanol in the presence of a catalyst. This reaction results in the formation of 1,4-Bis(2-fluoroethoxy)benzene, which can be purified through a series of chemical processes. The purity of the final product is crucial in ensuring accurate results in subsequent experiments.
科学研究应用
1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit significant biological activity, making it an attractive target for scientific research. This compound has been studied extensively for its potential use in the development of new drugs and therapies. In particular, 1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit antitumor activity, making it a promising candidate for the treatment of cancer.
属性
CAS 编号 |
123644-40-6 |
|---|---|
产品名称 |
1,4-Bis(2-fluoroethoxy)benzene |
分子式 |
C10H12F2O2 |
分子量 |
202.2 g/mol |
IUPAC 名称 |
1,4-bis(2-fluoroethoxy)benzene |
InChI |
InChI=1S/C10H12F2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 |
InChI 键 |
ZHSZKQOTXYZORT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCF)OCCF |
规范 SMILES |
C1=CC(=CC=C1OCCF)OCCF |
同义词 |
1,4-BIS(2-FLUOROETHOXY)-BENZENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



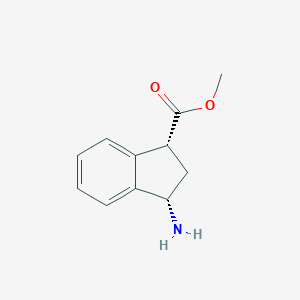
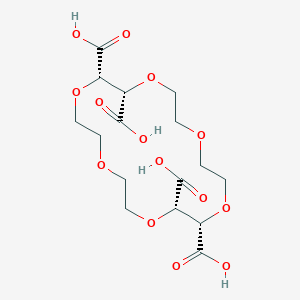
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
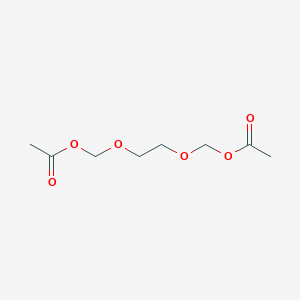
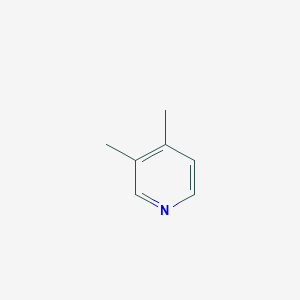
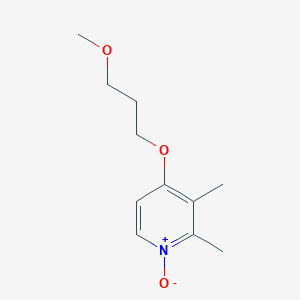
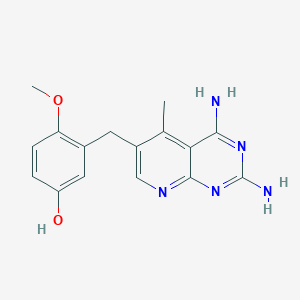
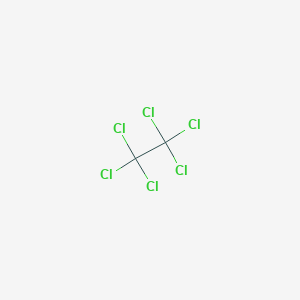
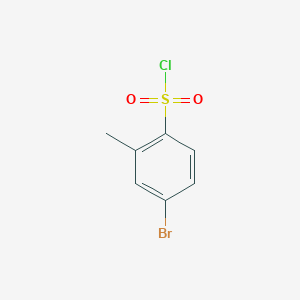
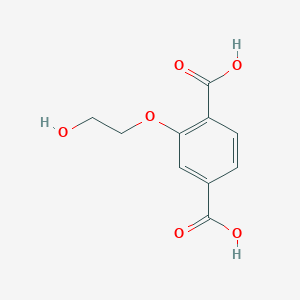
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
